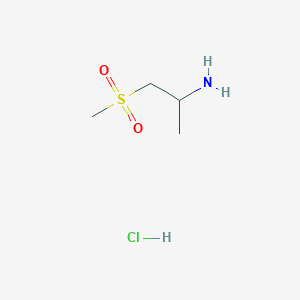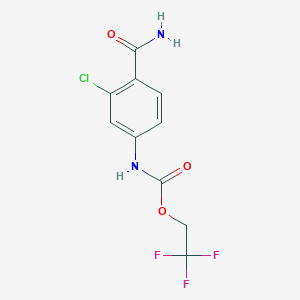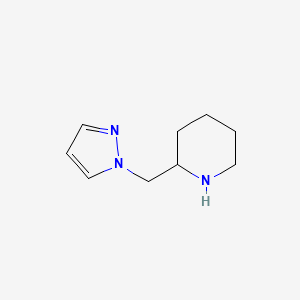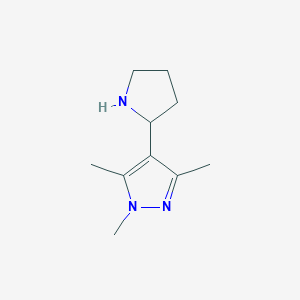![molecular formula C12H14BClN2O4 B1527991 (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid CAS No. 1452577-78-4](/img/structure/B1527991.png)
(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid” is a chemical compound with the empirical formula C12H14BClN2O4 . It has a molecular weight of 296.51 and 262.07 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-8(13(17)18)10-9(15)5-4-6-14-10/h4-7,17-18H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid derivative is frequently utilized in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry for forming carbon-carbon bonds, which are essential for constructing complex molecular architectures. The compound’s ability to act as a boron donor makes it a valuable reagent for creating biaryl structures, often found in pharmaceuticals and organic materials.
Palladium-Catalyzed Ligand-Controlled Regioselective Coupling
The compound is used in palladium-catalyzed ligand-controlled regioselective coupling . This application is significant for the selective synthesis of organic compounds where the position of the coupling on the aromatic ring is crucial for the biological activity of the final product.
Neutron Capture Therapy
As a boron carrier, this compound has potential applications in neutron capture therapy . This is a type of cancer treatment that targets tumors on a cellular level using boron-10 and thermal neutrons to produce high-energy alpha particles that can destroy cancer cells.
Drug Delivery Systems
The boronic acid moiety of the compound can be used to design drug delivery systems . Its ability to form reversible covalent bonds with diols, commonly found on the cell surface, makes it a candidate for targeted drug delivery, particularly in the delivery of chemotherapeutic agents.
Dipeptide Synthesis
This compound can be applied in the synthesis of dipeptides, which are the building blocks of proteins . The protected amino group prevents unwanted side reactions, allowing for the precise assembly of peptide chains, which is crucial in the development of new therapeutic peptides.
Homocoupling Reactions
It is also involved in homocoupling reactions , which are used to synthesize symmetrical biaryls. These compounds have applications in materials science, such as in the creation of organic semiconductors and light-emitting diodes (LEDs).
Trifluoromethylation
The compound finds use in copper-catalyzed trifluoromethylation . The introduction of trifluoromethyl groups into organic molecules can significantly alter their chemical and physical properties, making this application valuable in the development of agrochemicals and pharmaceuticals.
Protein Degradation
Lastly, it serves as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . PROTACs are an emerging therapeutic modality that harnesses the cell’s own machinery to selectively degrade disease-causing proteins.
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H317, H302-H315-H319 , indicating that it may cause an allergic skin reaction, and it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClN2O4/c1-12(2,3)20-11(17)16-6-7(13(18)19)10-8(16)4-5-9(14)15-10/h4-6,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVZLTHHMQQXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
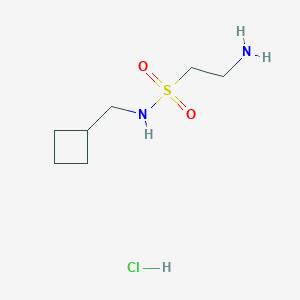
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)
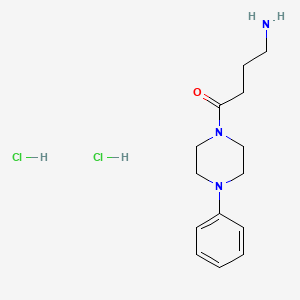
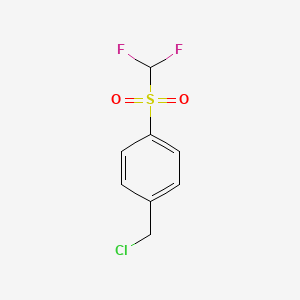
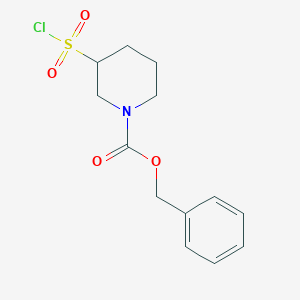
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)

![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)
